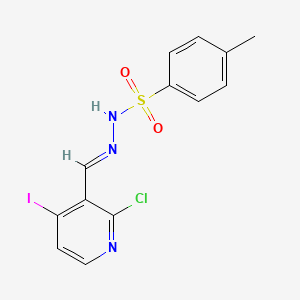

N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

CAS No.: 2586233-06-7

Cat. No.: VC11651142

Molecular Formula: C13H11ClIN3O2S

Molecular Weight: 435.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2586233-06-7 |

|---|---|

| Molecular Formula | C13H11ClIN3O2S |

| Molecular Weight | 435.67 g/mol |

| IUPAC Name | N-[(E)-(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3/b17-8+ |

| Standard InChI Key | PDWIUPZOGJRXBE-CAOOACKPSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)I |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I |

Introduction

N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a synthetic organic compound with the molecular formula and a molecular weight of 435.66 g/mol. It is categorized as a sulfonohydrazide derivative, featuring a pyridine ring substituted with chlorine and iodine, connected to a methylbenzenesulfonohydrazide group via a methylene bridge. The compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug discovery.

Synthesis

The synthesis of N'-((2-chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves:

-

Reacting an appropriate hydrazide precursor with a chlorinated and iodinated pyridine aldehyde under controlled conditions.

-

Optimization of reaction parameters such as temperature, solvent, and pH to maximize yield and purity.

-

Purification through recrystallization or chromatography.

Potential Applications

Medicinal Chemistry:

The compound's structure suggests potential biological activity due to:

-

Sulfonamide Moiety: Known for antibacterial properties.

-

Pyridine Ring Substituents: Chlorine and iodine substitutions enhance lipophilicity and may improve interaction with biological targets such as enzymes or receptors.

Drug Discovery:

The compound’s unique features make it suitable for:

-

Screening as an antimicrobial agent.

-

Evaluating anticancer properties through molecular docking studies targeting specific pathways.

-

Developing derivatives for enhanced pharmacological profiles.

Biological Activity

Although specific experimental data on this compound are not available, related sulfonamide derivatives have demonstrated:

-

Antimicrobial activity against Gram-positive and Gram-negative bacteria.

-

Anticancer potential through inhibition of key enzymes or signaling pathways.

Research Directions

Further studies on N'-((2-chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide should focus on:

-

In Vitro Assays: Testing for antibacterial, antifungal, and anticancer activities.

-

Molecular Docking: Investigating binding affinity with biological targets.

-

Toxicological Studies: Assessing safety profiles for potential therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume